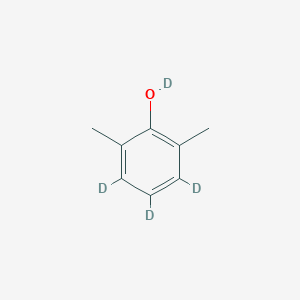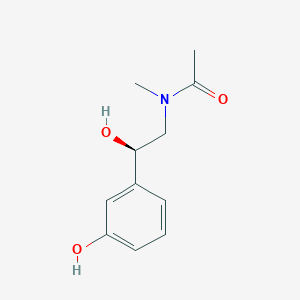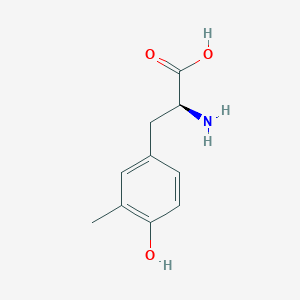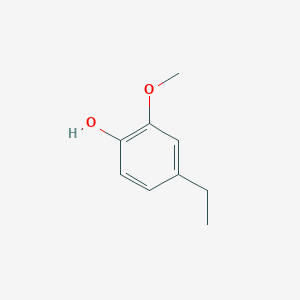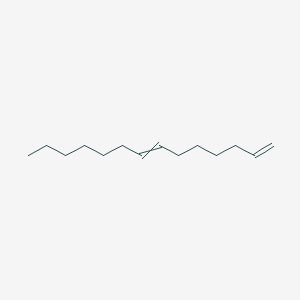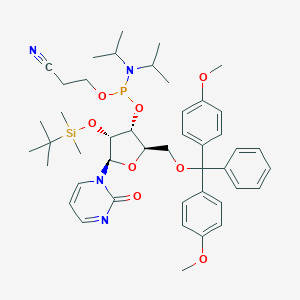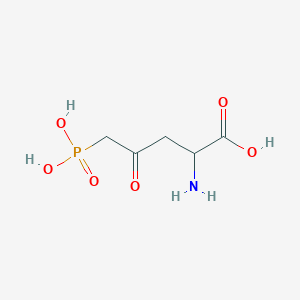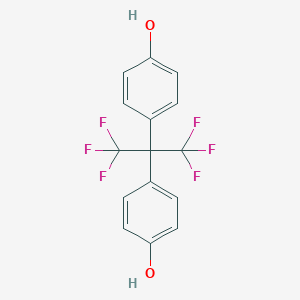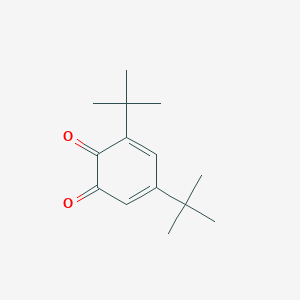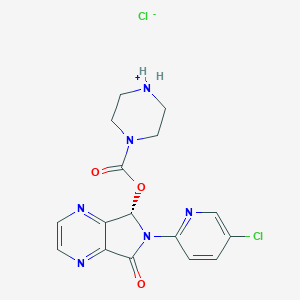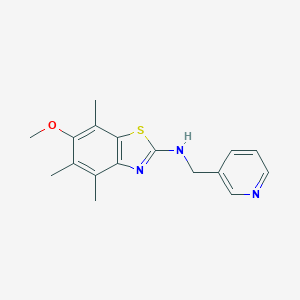
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid, also known as cysteine sulfinic acid, is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is a derivative of cysteine and is found in proteins, enzymes, and metabolites.
Wirkmechanismus
Cysteine sulfinic acid acts as a regulator of protein function by forming disulfide bonds with (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid residues in proteins. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Cysteine sulfinic acid is also involved in the regulation of ion channels and neurotransmitter release in the brain.
Biochemische Und Physiologische Effekte
Cysteine sulfinic acid has been shown to have various biochemical and physiological effects. It plays a role in the regulation of blood pressure, glucose metabolism, and immune function. Cysteine sulfinic acid is also involved in the regulation of neurotransmitter release in the brain and has been shown to have a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
Cysteine sulfinic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It is also stable and can be stored for long periods of time. However, (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is highly reactive and can form disulfide bonds with other (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid residues in proteins, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid. One area of research is the role of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid in the regulation of ion channels and neurotransmitter release in the brain. Another area of research is the role of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid in the regulation of gene expression and protein folding. Additionally, the development of new methods for the synthesis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid and its derivatives could lead to new applications in medicine and biotechnology.
Conclusion:
In conclusion, (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is involved in the regulation of gene expression, protein folding, and antioxidant defense mechanisms. Cysteine sulfinic acid is also involved in the biosynthesis of taurine, which is an important neurotransmitter in the brain. Further research on (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid could lead to new applications in medicine and biotechnology.
Synthesemethoden
Cysteine sulfinic acid can be synthesized by the oxidation of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid using hydrogen peroxide or potassium permanganate. It can also be obtained from the hydrolysis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinate, which is formed by the reaction of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid with sulfite. The synthesis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is an important step in the production of taurine, which is synthesized from (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid and plays a crucial role in the nervous system.
Wissenschaftliche Forschungsanwendungen
Cysteine sulfinic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of gene expression, protein folding, and antioxidant defense mechanisms. Cysteine sulfinic acid is also involved in the biosynthesis of taurine, which is an important neurotransmitter in the brain.
Eigenschaften
CAS-Nummer |
141817-15-4 |
|---|---|
Produktname |
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid |
Molekularformel |
C5H9NO3S |
Molekulargewicht |
163.2 g/mol |
IUPAC-Name |
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid |
InChI |
InChI=1S/C5H9NO3S/c6-3(5(8)9)1-2-4(7)10/h3H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1 |
InChI-Schlüssel |
JKGHGIJRYMJVPN-VKHMYHEASA-N |
Isomerische SMILES |
C(CC(=O)S)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)S)C(C(=O)O)N |
Kanonische SMILES |
C(CC(=O)S)C(C(=O)O)N |
Synonyme |
Butanoic acid, 2-amino-4-(thiocarboxy)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



